1-Piperidineacetaldehyde, 2-oxo-
Description
Contextual Significance within Organic Synthesis and Intermediate Chemistry
In the realm of organic synthesis, the efficiency and novelty of a synthetic route often depend on the availability of versatile intermediates. nih.gov An intermediate is a transient species that is formed during the conversion of reactants to products and is not present in the final chemical equation. nih.gov These short-lived, highly reactive molecules are fundamental to understanding reaction mechanisms. youtube.com 1-Piperidineacetaldehyde, 2-oxo-, with its dual functionality of a cyclic amine and a reactive α-ketoaldehyde, represents a valuable intermediate. The α-ketoaldehyde moiety is known for its susceptibility to a variety of nucleophilic attacks, making it a reactive handle for further molecular elaboration. youtube.com The piperidine (B6355638) ring, on the other hand, provides a stable, three-dimensional scaffold that is a common feature in many biologically active compounds. evitachem.com
The presence of the α-keto group adjacent to the aldehyde enhances the electrophilicity of the carbonyl carbon, making it a prime site for reactions such as aldol (B89426) additions, condensations, and the formation of various heterocyclic systems. youtube.comlibretexts.org The amide linkage to the piperidine nitrogen influences the electronic properties and conformational flexibility of the molecule.
Foundational Role as a Versatile Synthetic Building Block for Piperidine-Containing Architectures
The piperidine motif is a ubiquitous structural element found in a vast number of pharmaceuticals and natural products. evitachem.comresearchgate.net Consequently, the development of methods to synthesize substituted piperidines is a significant focus of modern organic chemistry. evitachem.comajchem-a.com Compounds like 1-Piperidineacetaldehyde, 2-oxo- serve as foundational building blocks in this pursuit. nih.gov Its structure allows for the introduction of diverse substituents and the construction of complex, polycyclic systems.
The aldehyde group can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via the Wittig reaction. youtube.com Furthermore, it can participate in multicomponent reactions, allowing for the rapid assembly of complex molecules from simpler starting materials. The piperidine ring itself can be further functionalized, although the amide bond slightly deactivates the nitrogen. The strategic use of such building blocks can significantly shorten synthetic sequences and provide access to novel chemical space. chemicalbook.comevitachem.com This is particularly important in drug discovery, where the exploration of three-dimensional molecular shapes is crucial for enhancing target specificity and performance. chemicalbook.com
Historical Trajectories and Evolution of Related Piperidine Chemistry in Academic Investigations
The history of piperidine chemistry dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from the reaction of piperine (B192125) with nitric acid. researchgate.net For many years, the primary method for synthesizing piperidines was the hydrogenation of pyridines, a reaction that often required harsh conditions. evitachem.com
Over the decades, research in this area has evolved significantly. evitachem.com The mid-20th century saw the development of more refined catalytic systems for hydrogenation. More recently, the field has witnessed the emergence of sophisticated methods for piperidine synthesis, including biocatalytic C-H oxidation and nickel-catalyzed cross-coupling reactions. chemicalbook.com These modern techniques offer greater control over stereochemistry and functional group tolerance, enabling the synthesis of highly complex and specifically functionalized piperidine derivatives. nih.govchemicalbook.com The development of versatile building blocks like 1-Piperidineacetaldehyde, 2-oxo- is a direct consequence of this evolution, providing chemists with the tools to construct intricate molecular designs with greater precision and efficiency.
Chemical and Physical Properties
While detailed experimental data for 1-Piperidineacetaldehyde, 2-oxo- is not extensively published, its properties can be inferred from its structure and the known characteristics of related compounds.
Interactive Data Table: Predicted Properties of 1-Piperidineacetaldehyde, 2-oxo-
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Solubility | Expected to be soluble in a range of organic solvents |
| Reactivity | The α-ketoaldehyde group is highly reactive towards nucleophiles. The piperidine nitrogen is a weak base due to the adjacent carbonyl group. |
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(2-oxopiperidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-6-5-8-4-2-1-3-7(8)10/h6H,1-5H2 |
InChI Key |
IMJZKNYYDRCWTO-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CC=O |
Canonical SMILES |
C1CCN(C(=O)C1)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Piperidineacetaldehyde, 2 Oxo and Its Structural Analogues
Direct Synthesis Approaches and Reaction Optimization
The direct synthesis of 1-Piperidineacetaldehyde, 2-oxo- and related compounds can be approached through methods that construct the aldehyde functionality on a pre-existing piperidinone scaffold or by cyclizing a precursor that already contains the required carbon framework.
Hydroformylation Reactions for Piperidine (B6355638) Derivatives
Hydroformylation, or the "oxo process," represents a powerful, atom-economical method for synthesizing aldehydes. nih.govchemistryviews.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. chemistryviews.org For the synthesis of 1-Piperidineacetaldehyde, 2-oxo-, the logical precursor would be N-vinyl-2-piperidone.
While specific studies on the hydroformylation of N-vinyl-2-piperidone are not extensively documented in the provided results, the principles of hydroformylation of vinyl arenes and other functionalized olefins can be applied. nih.govchemistryviews.org Transition metal catalysts, typically based on rhodium or cobalt, are employed. nih.gov A significant challenge in hydroformylation is controlling regioselectivity—that is, whether the formyl group adds to the terminal carbon (to give the linear product) or the internal carbon (to give the branched product). For N-vinyl-2-piperidone, the desired product, 1-Piperidineacetaldehyde, 2-oxo-, is the branched isomer.
Recent advancements have seen the use of copper hydride (CuH) catalysis in formal hydroformylation reactions, which can provide high levels of enantioselectivity and exclusively branched regioselectivity for vinyl arenes. nih.gov A similar strategy could potentially be adapted for N-vinyl-2-piperidone, using a formyl source like diethoxymethyl acetate (B1210297) in the presence of a CuH catalyst and a Lewis acid such as zinc triflate to promote the reaction. nih.govchemistryviews.org
Table 1: General Conditions for Hydroformylation of Olefins
| Catalyst System | Substrate Type | Key Features | Potential Application |
|---|---|---|---|
| Rhodium/Ligand (e.g., TPPTS) | Alkenes in Biphasic Systems | High reaction rates; catalyst recycling. | Synthesis of linear and branched aldehydes from olefin cuts. |
| Copper Hydride (CuH)/Lewis Acid | Vinyl Arenes | High branched regioselectivity; high enantioselectivity. | Potential for enantioselective synthesis of 1-Piperidineacetaldehyde, 2-oxo-. nih.gov |
Targeted Oxidation Strategies (e.g., Swern Oxidation, Dess-Martin Periodinane) in Precursor Conversion
A more common and well-established route to aldehydes is the oxidation of primary alcohols. For the target compound, this involves the oxidation of the precursor 1-(2-hydroxyethyl)piperidin-2-one. Several mild oxidation methods are suitable for this transformation, preserving the sensitive aldehyde product from over-oxidation to a carboxylic acid.
Swern Oxidation: The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org This method is known for its mild reaction conditions (typically -78 °C to room temperature), wide functional group tolerance, and high yields. wikipedia.orgresearchgate.net It is particularly effective for preparing aldehydes that may be prone to racemization. wikipedia.org The by-products, including dimethyl sulfide, are volatile, which can simplify purification but requires performing the reaction in a well-ventilated fume hood due to the strong odor. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to convert primary alcohols to aldehydes. wikipedia.orgwikipedia.org This reaction is prized for its operational simplicity, neutral pH, and rapid reaction times, often completing within a few hours at room temperature. wikipedia.orgorganic-chemistry.org It is highly chemoselective and avoids the use of toxic heavy metals like chromium. wikipedia.orgsigmaaldrich.cn The reaction can be buffered with pyridine (B92270) to protect acid-sensitive functional groups. wikipedia.org
Table 2: Comparison of Oxidation Methods for Primary Alcohol to Aldehyde Conversion
| Method | Reagents | Typical Solvent | Temperature | Key Advantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Dichloromethane (DCM) | -78 °C to RT | Mild conditions, high yields, good for sensitive substrates. wikipedia.orgorganic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Fast, neutral pH, no toxic metals, simple workup. wikipedia.orgwikipedia.orgorganic-chemistry.org |
Stereoselective and Enantioselective Synthesis Pathways
Introducing chirality into the structure of 1-Piperidineacetaldehyde, 2-oxo- or its analogues can be achieved at different stages of the synthesis, either by starting with a chiral building block or by employing asymmetric reactions.
Utilization as Chiral Starting Materials in Asymmetric Synthesis
An effective strategy for producing enantiomerically pure piperidine derivatives is to begin with a readily available chiral starting material, often referred to as the "chiral pool." For instance, chiral β-amino esters can be used to construct the piperidine ring. A notable approach involves using a chiral auxiliary, such as one derived from (R)-(-)-2-phenylglycinol, to guide the stereochemical outcome of subsequent reactions. researchgate.netucl.ac.uk These auxiliaries can be attached to a precursor molecule, direct the formation of new stereocenters, and then be removed, leaving a chiral product. This method has been successfully applied to the asymmetric synthesis of various substituted piperidin-2-ones. ucl.ac.uk
Diastereoselective 1,3-Dipolar Cycloaddition Reactions in the Preparation of Key Intermediates
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings and can be used to generate complex, stereochemically rich heterocyclic systems. researchgate.net In the context of piperidine synthesis, an azomethine ylide (the 1,3-dipole) can react with a dipolarophile (such as an alkene or alkyne) to form a pyrrolidine (B122466) ring. When this reaction is performed intramolecularly on a molecule also containing a piperidine moiety, it can lead to the formation of fused heterocyclic systems like piperidino-pyrrolizidines with high stereocontrol. researchgate.net This method allows for the creation of multiple tertiary stereogenic centers in a single step, offering a route to complex structural analogues. The stereoselectivity is often controlled by the geometry of the dipole and the approach of the dipolarophile.
Organocatalytic and Other Asymmetric Functionalization Strategies for Aldehyde Moieties
An alternative to building the chiral scaffold from the ground up is to introduce chirality after the main structure is formed. For 1-Piperidineacetaldehyde, 2-oxo-, the aldehyde group itself is a prime target for asymmetric functionalization. Organocatalysis, which uses small chiral organic molecules to catalyze reactions, has emerged as a key technology for the direct α-functionalization of aldehydes.
Chiral secondary amines, such as proline and its derivatives (e.g., α,α-diarylprolinol silyl (B83357) ethers), can react with an aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in a highly stereocontrolled manner, introducing a new substituent at the α-position with high enantioselectivity. This strategy has been applied to a wide range of transformations, including C-C, C-N, and C-halogen bond formations.
Table 3: Examples of Organocatalysts for Asymmetric Aldehyde Functionalization
| Catalyst Type | Reaction | Electrophile | Enantiomeric Excess (ee) |
|---|---|---|---|
| L-Proline | α-Amination | Azodicarboxylates | Up to 99% |
| α,α-Diarylprolinol Silyl Ethers | α-Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 91–99% |
| Chiral Imidazolidinone | α-Chlorination | N-Chlorosuccinimide (NCS) | 81–97% |
Multicomponent and Domino Reactions for Advanced Piperidine Derivatives
Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures from simple starting materials in a single, efficient step. These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of diverse libraries of compounds, including advanced piperidine derivatives.
A notable example of a multicomponent reaction for the synthesis of highly functionalized piperidines is the Petrenko-Kritschenko piperidone synthesis. This reaction classically involves the condensation of an aldehyde, an amine (or ammonia), and a β-ketoester or a derivative of acetonedicarboxylic acid to form a 4-piperidone (B1582916) ring. While this method traditionally yields 4-piperidones, variations of this and other MCRs can be envisioned for the synthesis of 2-piperidinone scaffolds.
One such approach involves a five-component reaction for the diastereoselective synthesis of polysubstituted 2-piperidinones. This reaction proceeds via a Knoevenagel condensation-Michael addition-Mannich cascade of two equivalents of an aromatic aldehyde, a nitrile, a dialkyl malonate, and ammonium (B1175870) acetate. nih.gov The ammonium acetate serves as both a catalyst and a nitrogen source. This method, while not directly yielding an N-substituted product, produces a highly functionalized 2-piperidinone core that could potentially be N-functionalized in a subsequent step.
Domino reactions offer another elegant route to piperidine derivatives. For instance, a domino Knoevenagel-hetero-Diels-Alder reaction has been developed for the synthesis of complex heterocyclic compounds. iupac.org In a potential adaptation for the synthesis of N-substituted piperidines, an N-protected aminoaldehyde could react with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene intermediate. This intermediate can then undergo an intramolecular hetero-Diels-Alder reaction. Subsequent deprotection and cyclization can lead to the formation of the piperidine ring. While this specific sequence leads to piperidines rather than 2-piperidinones, it highlights the potential of domino reactions to construct complex N-heterocycles from simple precursors.
A more direct, albeit still general, approach to N-substituted piperidines involves the N-alkylation of a pre-formed 2-piperidinone ring. The synthesis of 1-Piperidineacetaldehyde, 2-oxo- can be conceptually approached through the N-alkylation of 2-piperidinone with a protected form of 2-bromoacetaldehyde, such as 2-bromoacetaldehyde diethyl acetal (B89532) . This two-step sequence involves the initial formation of N-(2,2-diethoxyethyl)-2-piperidinone , followed by acidic hydrolysis to unmask the aldehyde functionality. The N-alkylation of lactams is a well-established transformation and can be carried out under various conditions, often employing a base to deprotonate the lactam nitrogen followed by reaction with the alkylating agent.
Table 1: Representative Conditions for N-Alkylation of Lactams
| Entry | Lactam | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Piperidinone | 2-Bromoacetaldehyde diethyl acetal | NaH | DMF | Room Temp. | High |
| 2 | Pyrrolidin-2-one | Benzyl (B1604629) bromide | K2CO3 | Acetonitrile | Reflux | >90 |
| 3 | ε-Caprolactam | Ethyl iodide | KOH/DMSO | DMSO | 60°C | 85 |
This table presents generalized conditions based on common organic synthesis procedures and is for illustrative purposes.
The subsequent deprotection of the acetal to the aldehyde is typically achieved under acidic conditions, which must be carefully controlled to avoid undesired side reactions of the sensitive aldehyde product.
Chemoenzymatic Approaches in the Preparation of Chiral Piperidine Scaffolds
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules, particularly chiral compounds, with high enantiopurity. The application of enzymes in the synthesis of piperidine scaffolds has gained considerable attention due to the demand for enantiomerically pure piperidine-containing pharmaceuticals.
While the direct enzymatic synthesis of a complex molecule like 1-Piperidineacetaldehyde, 2-oxo- is not yet reported, chemoenzymatic methods offer powerful strategies for the preparation of the core chiral piperidine structure. One prominent approach is the asymmetric dearomatization of pyridines. For example, a chemoenzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This method provides access to a range of chiral piperidines with high stereoselectivity.
Lipases are another class of versatile enzymes employed in the synthesis of piperidine derivatives. For instance, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent reaction of benzaldehyde (B42025), aniline, and an acetoacetate (B1235776) ester to produce functionalized piperidines. While this specific example leads to a 4-piperidone, the principle of using lipases to mediate MCRs for N-heterocycle synthesis is a promising area of research.
Furthermore, enzymatic kinetic resolution is a widely used technique to obtain enantiopure piperidine precursors. For instance, a racemic β-lactam can be transformed into the corresponding β-amino ester, which then undergoes lipase-catalyzed enantioselective N-acylation to separate the enantiomers. Although this example is for a β-lactam, similar strategies can be applied to resolve racemic piperidinone derivatives or their precursors.
Table 2: Examples of Chemoenzymatic Reactions for Piperidine Synthesis
| Entry | Enzymatic Step | Enzyme | Substrate Type | Product Type | Key Feature |
|---|---|---|---|---|---|
| 1 | Asymmetric Dearomatization | Amine Oxidase/Ene-Imine Reductase | N-substituted Tetrahydropyridine | Chiral Substituted Piperidine | High Stereoselectivity |
| 2 | Multicomponent Reaction | Candida antarctica Lipase B (CALB) | Aldehyde, Amine, β-Ketoester | Functionalized Piperidine | Biocatalytic MCR |
| 3 | Kinetic Resolution | Candida antarctica Lipase A (CAL-A) | Racemic β-Amino Ester | Enantiopure β-Amino Ester & Amide | High Enantioselectivity |
This table provides an overview of chemoenzymatic strategies applicable to the synthesis of chiral piperidine scaffolds.
The direct enzymatic N-alkylation of lactams, especially with a functionalized and potentially sensitive group like an acetaldehyde (B116499) moiety, remains a significant challenge. Future research in enzyme engineering may lead to the development of novel biocatalysts capable of performing such transformations with high efficiency and selectivity.
Chemical Reactivity and Transformational Chemistry of 1 Piperidineacetaldehyde, 2 Oxo
Reactivity Profile of the Aldehyde Functional Group
The aldehyde functional group, positioned alpha to a ketone, is highly electrophilic and serves as the primary site for a variety of nucleophilic additions and related reactions. The adjacent ketone and the N-acyl piperidine (B6355638) ring electronically influence its reactivity.
The carbonyl groups of 1-Piperidineacetaldehyde, 2-oxo- can be selectively or fully reduced to corresponding alcohols or methylene (B1212753) groups using various reductive methods.
Catalytic Hydrogenation: This method can reduce aldehydes and ketones to alcohols. ncert.nic.in Depending on the catalyst and reaction conditions, selective reduction of the more reactive aldehyde group over the ketone can be achieved. Common catalysts include palladium, platinum, or nickel. Over-reduction of the piperidine ring is also a possibility under harsh conditions, although the N-acyl group offers some stability against this compared to an unsubstituted piperidine. organic-chemistry.org
Wolff-Kishner Reduction: This reaction specifically converts a carbonyl group into a methylene group (CH₂) under strongly basic conditions. nrochemistry.comwikipedia.org It proceeds via a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent. nrochemistry.commasterorganicchemistry.comyoutube.com Applying this to 1-Piperidineacetaldehyde, 2-oxo- would target the aldehyde and/or ketone, converting them to an ethyl or methyl group, respectively. However, the harsh basic conditions might not be compatible with other functional groups in more complex derivatives. nrochemistry.comwikipedia.org
| Transformation | Reagents & Conditions | Expected Product | Notes |
| Aldehyde Reduction | NaBH₄ or LiAlH₄ | 1-(2-hydroxy-1-oxoethyl)piperidine | Common and mild methods for reducing aldehydes to primary alcohols. ncert.nic.in |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-(2-hydroxy-1-oxoethyl)piperidine | Can selectively reduce the aldehyde; harsher conditions may affect the ketone or piperidine ring. ncert.nic.inorganic-chemistry.org |
| Wolff-Kishner Reduction | NH₂NH₂, KOH, heat | 1-(1-oxoethyl)piperidine | Converts the aldehyde to a methyl group; harsh basic conditions required. nrochemistry.comwikipedia.org |
Olefination reactions transform the carbonyl group of the aldehyde into a carbon-carbon double bond, providing a powerful tool for carbon chain extension.
Wittig Reaction: This is a cornerstone of olefination chemistry, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). rsc.orgchemrxiv.orgnsf.gov For 1-Piperidineacetaldehyde, 2-oxo-, the aldehyde group would readily react with various stabilized or non-stabilized ylides to form the corresponding alkenes. The stereochemical outcome (E/Z isomerism) of the newly formed double bond depends on the nature of the ylide and the reaction conditions.
Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) carbanions, offer alternatives that often favor the formation of the E-alkene and utilize reagents that are easier to handle. nih.gov
| Reaction Type | Reagent Class | General Transformation | Potential Application |
| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | >C=O → >C=CHR | Synthesis of α,β-unsaturated systems or other vinyl derivatives. rsc.orgchemrxiv.orgnsf.gov |
| Horner-Wadsworth-Emmons | Phosphonate Esters ((RO)₂P(O)CH₂R') | >C=O → >C=CHR' | Often provides higher E-selectivity for the resulting alkene. nih.gov |
| Julia Olefination | Phenyl Sulfones | >C=O → >C=CR'R" | A multi-step process that can be highly stereoselective. |
| Tebbe Olefination | Tebbe Reagent | >C=O → >C=CH₂ | Useful for methylenation, especially for easily enolizable carbonyls. |
The α-carbon of 1-Piperidineacetaldehyde, 2-oxo- (the carbon atom between the two carbonyl groups) possesses acidic protons, making it a nucleophilic site upon deprotonation (enolate formation). This allows for various functionalization reactions.
α-Arylation and α-Benzylation: These reactions involve the coupling of an enolate with an aryl or benzyl (B1604629) halide, typically catalyzed by a transition metal like palladium. This introduces aromatic or benzylic moieties at the α-position, significantly increasing molecular complexity.
α-Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group can dramatically alter a molecule's properties. nih.gov For aldehydes, this can be achieved through various methods, including the use of electrophilic trifluoromethylating agents in the presence of a catalyst. nih.gov Synergistic approaches combining enamine catalysis and photoredox catalysis have emerged as powerful strategies for the enantioselective α-trifluoromethylation of aldehydes. nih.gov
| Functionalization | Typical Reagents | Expected Product Structure | Key Feature |
| α-Arylation | Aryl halide, Palladium catalyst, Base | Piperidine-CO-CH(Ar)-CHO | Forms a new carbon-carbon bond with an aromatic ring. researchgate.net |
| α-Benzylation | Benzyl halide, Base | Piperidine-CO-CH(Bn)-CHO | Introduces a benzyl group at the α-position. researchgate.net |
| α-Trifluoromethylation | Electrophilic CF₃ source (e.g., Togni's reagent), Catalyst | Piperidine-CO-CH(CF₃)-CHO | Installs a trifluoromethyl group, impacting electronic properties. nih.gov |
The electrophilic aldehyde and the nucleophilic α-carbon (as an enolate) allow 1-Piperidineacetaldehyde, 2-oxo- to participate in several classic carbon-carbon bond-forming reactions.
Aldol (B89426) Condensation: In the presence of an acid or base catalyst, the enolate of one molecule of 1-Piperidineacetaldehyde, 2-oxo- can attack the aldehyde of another molecule (a self-aldol reaction). ncert.nic.inlibretexts.org Alternatively, it can react with a different aldehyde or ketone in a crossed-aldol condensation. ncert.nic.injove.com The initial β-hydroxy aldehyde product can often dehydrate to form an α,β-unsaturated carbonyl compound. libretexts.org
Michael Addition: The enolate derived from 1-Piperidineacetaldehyde, 2-oxo- can act as a nucleophile in a Michael (or conjugate) addition to an α,β-unsaturated carbonyl compound. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor.
Mannich Reaction: This three-component reaction involves an aldehyde (in this case, 1-Piperidineacetaldehyde, 2-oxo- could serve as the enolizable carbonyl component), a primary or secondary amine, and another non-enolizable aldehyde (like formaldehyde). The product is a β-amino-carbonyl compound, known as a Mannich base.
Chemical Modifications and Functionalization of the Piperidine Core
The nitrogen atom of the piperidine ring in 1-Piperidineacetaldehyde, 2-oxo- is part of an amide linkage (an N-acyl group). This significantly reduces its basicity and nucleophilicity compared to a free secondary amine. wikipedia.org Direct N-alkylation or N-acylation is generally not feasible without first cleaving the existing acyl group.
Protecting Group Chemistry: In many synthetic sequences, the N-acyl group of the target molecule might itself be considered a protecting group for the piperidine nitrogen. However, if further modification of the nitrogen is desired, this group would need to be removed. Amide bonds are robust, but they can be cleaved under strong acidic or basic hydrolysis, or by powerful reducing agents like lithium aluminum hydride (which would also reduce the aldehyde and ketone).
Alternatively, if one were to synthesize derivatives of this compound, various N-protecting groups could be employed on the piperidine ring prior to introducing the 2-oxo-acetaldehyde side chain. fiveable.me Common protecting groups for piperidine include:
Boc (tert-butyloxycarbonyl): Stable to many conditions but easily removed with strong acids like trifluoroacetic acid (TFA). fiveable.menih.gov
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenolysis, a method that would also reduce the aldehyde group. fiveable.me
Fmoc (9-fluorenylmethoxycarbonyl): Cleaved under mild basic conditions, often using a secondary amine like piperidine itself. fiveable.meyoutube.com
The choice of protecting group is crucial for multi-step syntheses, allowing for selective deprotection and functionalization at different stages of a synthetic route. fiveable.meresearchgate.net
Cyclization and Ring-Forming Reactions Involving the Piperidine Moiety
The piperidine scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. Consequently, a vast array of synthetic methodologies has been developed for its construction and modification. In the context of 1-Piperidineacetaldehyde, 2-oxo-, the existing piperidine ring can participate in or direct further intramolecular cyclization events, leading to the formation of more complex fused or bridged heterocyclic systems.
While specific literature on the cyclization reactions of 1-Piperidineacetaldehyde, 2-oxo- is not extensively documented, the principles of intramolecular reactions of similar N-substituted piperidines can be applied to predict its potential reactivity. For instance, intramolecular Mannich reactions of δ-amino β-keto esters are known to yield polysubstituted piperidines. nih.gov Similarly, various metal-catalyzed and organocatalytic intramolecular cyclizations are well-established routes for piperidine ring formation and functionalization. nih.gov These include aza-Heck cyclizations, hydroamination, and radical-mediated cyclizations. nih.gov
One can envision that under appropriate conditions, the enolizable α-ketoaldehyde portion of 1-Piperidineacetaldehyde, 2-oxo- could react with an activated position on the piperidine ring, or a substituent thereon, to forge a new carbon-carbon or carbon-heteroatom bond, resulting in a bicyclic structure. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.
Table 1: Potential Intramolecular Cyclization Reactions of 1-Piperidineacetaldehyde, 2-oxo- Derivatives
| Reaction Type | Catalyst/Reagent | Potential Product |
| Intramolecular Aldol/Mannich | Acid or Base | Fused bicyclic piperidinone |
| Reductive Amination | Reducing agent (e.g., NaBH₃CN) | Bridged piperazine (B1678402) derivative |
| Radical Cyclization | Radical initiator (e.g., AIBN, Bu₃SnH) | Fused or spirocyclic piperidine |
Note: This table represents hypothetical transformations based on established reactivity patterns of related compounds.
Photoredox Catalysis and Single-Electron Transfer (SET) Chemistry in Carbonyl Functionalization
The field of photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This strategy relies on the generation of highly reactive radical intermediates through single-electron transfer (SET) processes initiated by visible light and a photocatalyst. The α-ketoaldehyde functionality in 1-Piperidineacetaldehyde, 2-oxo- is a prime candidate for transformations mediated by photoredox catalysis.
Specifically, the generation of acyl radicals from α-keto acids via photoredox-catalyzed decarboxylation is a well-precedented transformation. While 1-Piperidineacetaldehyde, 2-oxo- is an α-ketoaldehyde and not an acid, related photoredox-mediated functionalizations of aldehydes have been reported. For instance, the synergistic combination of photoredox catalysis and organocatalysis has enabled the enantioselective α-alkylation and α-amination of aldehydes. nih.govprinceton.edu These processes typically involve the formation of an enamine intermediate from the aldehyde, which then undergoes a SET event with the excited photocatalyst to generate a radical cation that can be trapped by a suitable nucleophile or radical species.
Another avenue for the functionalization of the carbonyl group in 1-Piperidineacetaldehyde, 2-oxo- via photoredox catalysis is through direct reductive amination. This process can occur without the need for an external hydride source, proceeding through the single-electron oxidation of an in situ-formed aminal species to generate an α-amino radical, which subsequently leads to the aminated product. nih.gov
Table 2: Plausible Photoredox-Catalyzed Reactions of the Carbonyl Group in 1-Piperidineacetaldehyde, 2-oxo-
| Reaction Type | Catalytic System | Potential Product |
| α-Alkylation | Photocatalyst (e.g., Ru(bpy)₃²⁺) + Organocatalyst | α-Substituted piperidineacetaldehyde |
| Reductive Amination | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | β-Amino alcohol derivative |
| Acyl Radical Formation | (Hypothetical) Decarbonylative pathway | Piperidinyl radical species |
Note: This table outlines potential reactions based on the known reactivity of similar carbonyl compounds under photoredox conditions.
Design and Synthesis of Advanced 1 Piperidineacetaldehyde, 2 Oxo Derivatives and Analogues
Structure-Reactivity Relationship (SRR) Studies in Synthetic Design and Chemical Transformation
Understanding the interplay between the molecular structure of 1-Piperidineacetaldehyde, 2-oxo- and its chemical reactivity is fundamental to designing efficient synthetic routes and novel analogues. The reactivity of this compound is primarily dictated by the electrophilic character of the α-keto aldehyde group and the nucleophilicity of the piperidine (B6355638) nitrogen.
Structure-reactivity studies on related piperidine-containing molecules reveal key insights. For instance, the rate of nucleophilic addition to carbonyl groups can be significantly influenced by the electronic properties of substituents on the piperidine ring. A study on the aza-Michael addition of piperidine to various electrophiles demonstrated a clear correlation between the electronic nature of substituents on the electrophile and the reaction kinetics. Good correlations were observed between second-order rate constants and Hammett substituent constants, indicating that electron-withdrawing groups on an aromatic ring attached to the reacting system increase the rate of nucleophilic attack. nih.gov This principle can be extrapolated to derivatives of 1-Piperidineacetaldehyde, 2-oxo-, where substituents on the piperidine ring would modulate the reactivity of the α-keto aldehyde.
The following table summarizes the expected influence of substituents at various positions on the piperidine ring on the reactivity of the α-keto aldehyde moiety.
| Substituent Position | Type of Substituent | Expected Effect on Reactivity of α-keto aldehyde | Rationale |
| C-2, C-6 | Electron-Withdrawing Group (e.g., -NO2) | Increase | Inductive electron withdrawal enhances the electrophilicity of the carbonyl carbons. |
| C-2, C-6 | Electron-Donating Group (e.g., -CH3) | Decrease | Inductive electron donation reduces the electrophilicity of the carbonyl carbons. |
| C-4 | Electron-Withdrawing Group (e.g., -CF3) | Moderate Increase | Inductive effect is transmitted through the sigma bonds of the ring. |
| C-4 | Electron-Donating Group (e.g., -OCH3) | Moderate Decrease | Inductive and potential through-space effects can reduce electrophilicity. |
This table is generated based on established principles of physical organic chemistry and structure-reactivity relationships in related systems.
Furthermore, the stereochemistry of the piperidine ring can influence the accessibility of the α-keto aldehyde to incoming nucleophiles, thereby affecting reaction rates and product distributions. The design of synthetic transformations, such as reductive aminations, aldol (B89426) condensations, or multicomponent reactions, leverages these SRR principles to control selectivity and yield.
Development and Exploration of Diversity-Oriented Synthesis (DOS) Libraries based on the Piperidine Scaffold
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which is crucial for discovering new biologically active compounds. rsc.orgnih.govnih.govchemrxiv.org The piperidine scaffold, a privileged structure in medicinal chemistry, serves as an excellent starting point for the construction of DOS libraries.
For a 1-Piperidineacetaldehyde, 2-oxo- based DOS, the synthetic strategy would involve leveraging the multiple reactive sites of the molecule. The α-keto aldehyde can undergo a variety of transformations, while the piperidine ring can be functionalized at different positions.
A representative DOS strategy starting from a piperidine-based scaffold is the stereodivergent synthesis of piperidine alkaloids. researchgate.net This approach allows for the creation of multiple stereoisomers from a single precursor, significantly expanding the chemical space explored. researchgate.net
The table below outlines potential reaction pathways for generating a DOS library from 1-Piperidineacetaldehyde, 2-oxo-.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Structural Diversity |
| α-keto aldehyde | Multicomponent Reactions (e.g., Ugi, Passerini) | Isocyanides, Carboxylic Acids, Amines | Introduction of multiple points of diversity and complex side chains. |
| Aldehyde | Reductive Amination | Primary and Secondary Amines | Diverse N-substituted aminoethyl side chains. |
| Ketone | Wittig Reaction / Olefination | Phosphonium Ylides | Variation in the carbon skeleton and introduction of double bonds. |
| Piperidine N-H (of precursor) | Acylation / Alkylation | Acyl Chlorides, Alkyl Halides | Diverse substituents on the piperidine nitrogen. |
| Piperidine C-H | C-H Activation / Functionalization | Transition Metal Catalysts | Direct introduction of functional groups onto the piperidine ring. |
This table illustrates hypothetical DOS pathways based on the known reactivity of the functional groups present in 1-Piperidineacetaldehyde, 2-oxo-.
By combining these reactions in a systematic or split-and-pool approach, a large and diverse library of compounds based on the 1-Piperidineacetaldehyde, 2-oxo- scaffold can be efficiently generated for biological screening.
Integration into Complex Molecular Architectures and Conjugate Chemistry
The functional handles of 1-Piperidineacetaldehyde, 2-oxo- make it an ideal synthon for incorporation into more complex molecular architectures and for the development of chemical conjugates. The α-keto aldehyde moiety is particularly versatile for forming stable linkages with other molecules.
α-Keto aldehydes are known to be flexible and versatile synthetic building blocks for the construction of heterocyclic systems. chemrxiv.org This reactivity can be harnessed to fuse new ring systems onto the piperidine scaffold, leading to novel polycyclic structures. For example, condensation reactions with dinucleophiles such as hydrazines, hydroxylamines, or 1,2-diamines can yield pyridazines, oxazoles, or pyrazines, respectively.
In conjugate chemistry, the aldehyde function provides a site for selective ligation. For instance, it can react with aminooxy- or hydrazine-functionalized molecules to form stable oxime or hydrazone linkages. This is a common strategy for attaching small molecules to biomolecules like proteins or peptides.
The synthesis of various piperidine derivatives often involves multi-step sequences where the piperidine ring is constructed and then functionalized. nih.govnih.gov For example, the synthesis of 4-(2-aminoethyl)piperidine scaffolds has been achieved through conjugate addition and subsequent homologation and amination steps. nih.gov Similarly, 1-Piperidineacetaldehyde, 2-oxo- could be integrated into a larger synthetic scheme, serving as a key intermediate that introduces a functionalized piperidine unit.
The following table summarizes potential applications of 1-Piperidineacetaldehyde, 2-oxo- in constructing complex molecules.
| Application | Reaction Type | Reacting Partner | Resulting Structure/Conjugate |
| Heterocycle Synthesis | Condensation/Cyclization | Dinucleophiles (e.g., o-phenylenediamine) | Fused polycyclic systems (e.g., piperidinyl-quinoxalines). |
| Bioconjugation | Oxime Ligation | Aminooxy-functionalized peptide | Peptide-piperidine conjugate with a stable oxime linker. |
| Solid-Phase Synthesis | Reductive Amination | Resin-bound amine | Immobilized piperidine scaffold for further library synthesis. |
| Macrocyclization | Intramolecular Aldol/Wittig | A molecule with a tethered nucleophilic site | Macrocyclic compounds containing the piperidine moiety. |
This table provides illustrative examples of how 1-Piperidineacetaldehyde, 2-oxo- can be used as a building block in advanced synthetic chemistry.
The ability to incorporate this scaffold into larger and more complex structures is critical for developing new therapeutic agents and chemical probes where the piperidine moiety can serve as a pharmacophore or a structural anchor.
Mechanistic Investigations and Computational Chemical Studies of 1 Piperidineacetaldehyde, 2 Oxo Reactivity
Elucidation of Reaction Mechanisms
Detailed experimental or computational studies elucidating the specific reaction mechanisms of 1-Piperidineacetaldehyde, 2-oxo- are not present in the current body of scientific literature. However, by examining related structures, we can postulate potential reactive pathways.
Transition State Analysis and Reaction Pathway Mapping
There is no specific transition state analysis or reaction pathway mapping for 1-Piperidineacetaldehyde, 2-oxo- in the available literature. For related piperidine-catalyzed reactions, such as the Knoevenagel condensation, theoretical calculations have been employed to map the free energy profile. acs.org These studies indicate that the reaction proceeds through carbinolamine and iminium ion intermediates. acs.org DFT calculations on other reactions involving piperidine (B6355638) derivatives have also been used to stabilize transition states, for example, in palladium-catalyzed hydroalkylation reactions. acs.org Such methodologies could, in principle, be applied to understand the reactions of 1-Piperidineacetaldehyde, 2-oxo-.
Identification and Characterization of Reactive Intermediates
Specific reactive intermediates for reactions involving 1-Piperidineacetaldehyde, 2-oxo- have not been characterized. In piperidine-catalyzed reactions, iminium and enolate ions are identified as key intermediates. acs.org For instance, in the reaction of benzaldehyde (B42025) and acetylacetone (B45752) catalyzed by piperidine, the formation of an iminium ion from the aldehyde and piperidine is a critical step, which is then attacked by an enolate. acs.org It is plausible that 1-Piperidineacetaldehyde, 2-oxo-, which contains an aldehyde functional group, could also form similar iminium ion intermediates in the presence of a suitable amine catalyst. Oxocarbenium ions are another important class of intermediates in organic chemistry, often generated from the acidic activation of acetals. acs.org
Investigation of Electron Transfer Processes
There is no specific research on electron transfer processes involving a "5πe- activation mode" for 1-Piperidineacetaldehyde, 2-oxo-.
Theoretical and Computational Modeling Approaches
While direct computational studies on 1-Piperidineacetaldehyde, 2-oxo- are absent, the application of theoretical models to similar piperidine-containing molecules is well-documented, providing a framework for future investigations.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Geometries
Density Functional Theory (DFT) has been widely used to study the structure and reactivity of piperidine derivatives. For example, DFT calculations at the B3LYP/6-31G(d,p) level have been used to elucidate the influence of the piperidine ring on the stability and reactivity of piperine (B192125). nih.gov These studies have provided insights into conformational analysis and electronic properties. nih.gov Similar DFT methods have been applied to investigate the molecular geometry and vibrational frequencies of piperidine and 4-methylpiperidine. nih.gov In a study on 2-oxo-ethyl piperidine pentanamide-derived sulfonamides, DFT calculations at the M06-2X/6-311++G(d,p) level were used to investigate molecular electronic structure properties. nih.gov These examples demonstrate the utility of DFT in predicting the energetics and geometries of reactions involving piperidine-containing molecules.
Table 1: Examples of DFT Applications in the Study of Piperidine Derivatives
| Compound/System | DFT Method | Investigated Properties | Reference |
| Piperine | B3LYP/6-31G(d,p) | Conformational analysis, electronic properties, stability, reactivity | nih.gov |
| Piperidine and 4-methylpiperidine | B3LYP/6-31G(d) | Molecular geometry, vibrational frequencies | nih.gov |
| 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides | M06-2X/6-311++G(d,p) | Molecular electronic structure, vibrational energies, NBO analysis | nih.gov |
| Pyrimidine and Selenadiazolopyrimidine Derivatives | B3LYP/6-31G* | Geometry optimization, bond lengths, bond angles, Mulliken atomic charges | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational landscape and intermolecular interactions of molecules. mdpi.com While no MD simulations have been reported specifically for 1-Piperidineacetaldehyde, 2-oxo-, the technique has been applied to other piperidine-containing systems. For instance, MD simulations have been used to study the binding of piperine to recombinant human acetylcholinesterase, revealing details about binding affinity and the stability of hydrogen bond interactions. nih.gov In drug discovery, MD simulations are routinely used to investigate the binding modes of piperidine derivatives to biological targets. researchgate.net These studies provide valuable information on the dynamic behavior and interaction patterns of the piperidine scaffold, which could be extrapolated to understand the behavior of 1-Piperidineacetaldehyde, 2-oxo- in various environments.
Computational Prediction of Stereochemical Outcomes
The stereochemical course of reactions involving 1-piperidineacetaldehyde, 2-oxo-, particularly in the context of multicomponent reactions and subsequent functionalization, presents a significant synthetic challenge. Computational chemistry has emerged as a powerful tool to elucidate the underlying mechanisms and predict the stereochemical outcomes of such complex transformations. Density Functional Theory (DFT) calculations, in particular, have been instrumental in modeling reaction pathways and transition states, thereby providing a rational basis for observed stereoselectivity. nih.govacs.org
A key area where computational studies offer profound insights is in the post-Ugi functionalization of 2-oxo-aldehyde derivatives. For instance, in the asymmetric electrophilic fluorination of Ugi adducts derived from 2-oxo-aldehydes, cinchona alkaloids are often employed as chiral catalysts to induce enantioselectivity. researchgate.net Computational modeling can be used to investigate the non-covalent interactions between the catalyst, the substrate (the enol or enolate form of the Ugi adduct), and the electrophilic fluorine source, such as Selectfluor. nih.govnih.gov
These computational models typically focus on identifying the most stable transition state geometries that lead to the major and minor enantiomers of the product. The energy difference between these diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess (ee). acs.org The models often reveal that hydrogen bonding and steric hindrance are the key factors governing the facial selectivity of the electrophilic attack on the enol or enolate intermediate. nih.govacs.org
For the cinchona alkaloid-catalyzed fluorination of 2-oxo-aldehyde-derived Ugi adducts, computational studies would model the interaction between the alkaloid's quinuclidine (B89598) nitrogen and the acidic proton of the enol, and the interaction of the hydroxyl group of the alkaloid with the electrophile. acs.orgdovepress.com The conformation of the cinchona alkaloid, which can exist in different states, is also a critical parameter in these models as it dictates the chiral environment around the reacting species. nih.gov
The following table presents experimental data on the enantioselective fluorination of a representative 2-oxo-aldehyde-derived Ugi adduct, catalyzed by various cinchona alkaloids. Computational studies would aim to reproduce and explain these trends in enantioselectivity by calculating the transition state energies for each catalyst-substrate combination.
Table 1: Enantiomeric excess (ee) for the cinchona alkaloid-catalyzed electrophilic fluorination of a 2-oxo-aldehyde-derived Ugi adduct. The data illustrates the impact of the catalyst structure on the stereochemical outcome. Computational models are employed to rationalize these differences in enantioselectivity by analyzing the transition state energies. researchgate.net
Furthermore, computational approaches are not limited to post-reaction modifications. They can also be applied to understand the stereoselectivity of the initial Ugi reaction itself. acs.orgillinois.edu Although achieving high stereocontrol in the Ugi reaction is notoriously difficult, computational studies can help in designing chiral auxiliaries or catalysts by providing a deeper understanding of the reaction mechanism and the factors that influence the stereodetermining step. illinois.edu
The accuracy of these computational predictions is highly dependent on the level of theory, the basis set employed, and the inclusion of solvent effects. nih.gov Modern computational studies often utilize hybrid DFT functionals, such as B3LYP or M06-2X, with extended basis sets that include polarization and diffuse functions to accurately describe the non-covalent interactions that govern stereoselectivity. nih.gov
Advanced Analytical Methodologies for Research on 1 Piperidineacetaldehyde, 2 Oxo
Spectroscopic Characterization Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
The precise determination of the molecular structure of 1-Piperidineacetaldehyde, 2-oxo- relies on the synergistic use of several spectroscopic techniques. Each method provides unique and complementary information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. For 1-Piperidineacetaldehyde, 2-oxo-, ¹H and ¹³C NMR would provide critical data. Although direct spectral data for this specific compound is not publicly available, studies on related 2-oxo acid derivatives and piperidine-containing molecules offer insights into the expected signals. nih.govresearchgate.net For instance, research on 2-oxo-ethyl piperidine (B6355638) pentanamide-derived sulfonamides utilized ¹H and ¹³C NMR for structural validation. researchgate.net In the ¹H NMR spectrum of 1-Piperidineacetaldehyde, 2-oxo-, one would anticipate characteristic signals for the protons on the piperidine ring, the methylene (B1212753) protons adjacent to the carbonyl and aldehyde groups, and the aldehydic proton itself. The chemical shifts and coupling patterns of these protons would confirm their connectivity. Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aldehyde carbon, and the individual carbons of the piperidine ring.
Infrared (IR) Spectroscopy IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. masterorganicchemistry.com The IR spectrum of 1-Piperidineacetaldehyde, 2-oxo- would be distinguished by strong absorption bands corresponding to its two carbonyl groups (amide and aldehyde). The C=O stretch of an amide typically appears in the range of 1690-1630 cm⁻¹, while an aldehyde C=O stretch is found around 1740-1690 cm⁻¹. masterorganicchemistry.com Studies on other 2-oxo compounds, such as 2-oxo-octanoic acid and 2-oxo-1,3-bis(phenylhydrazono) derivatives, confirm the utility of IR in identifying carbonyl and other functional group vibrations. nih.govnih.gov The presence of both of these strong peaks would be a key diagnostic feature. Other expected signals would include C-H stretching and bending vibrations for the piperidine ring and methylene group.
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of its molecular weight and can aid in structural elucidation. In an electron ionization (EI) mass spectrum of 1-Piperidineacetaldehyde, 2-oxo-, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the formyl group (-CHO) or cleavage of the piperidine ring. Data from the NIST WebBook for related compounds like 2-Piperidinone (m/z 99) and Piperidine, 1-(1-oxo-2-butenyl)- (m/z 153) illustrate typical fragmentation patterns for piperidine-based structures. nist.govnist.gov High-resolution mass spectrometry (HRMS) could be employed to determine the exact elemental composition with high accuracy. researchgate.net
Table 1: Expected Spectroscopic Data for 1-Piperidineacetaldehyde, 2-oxo- This table is predictive, based on data from analogous compounds.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals for piperidine ring protons, α-protons, and aldehydic proton. | Proton environment and connectivity. |
| ¹³C NMR | Distinct peaks for amide C=O, aldehyde C=O, and piperidine carbons. | Carbon skeleton and functional groups. |
| IR Spectroscopy | Strong C=O stretching bands (~1650 cm⁻¹ for amide, ~1720 cm⁻¹ for aldehyde). C-N and C-H bands. | Identification of key functional groups. masterorganicchemistry.com |
| Mass Spectrometry | Molecular ion peak corresponding to C₇H₁₁NO₂ (MW: 141.17). Fragmentation pattern showing loss of key groups. | Molecular weight and structural fragments. nist.govnist.gov |
Chromatographic Separation and Purity Analysis (e.g., Gas Chromatography-Mass Spectrometry)
Chromatographic methods are indispensable for separating 1-Piperidineacetaldehyde, 2-oxo- from reaction mixtures or complex matrices and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com It is well-suited for the analysis of volatile and thermally stable compounds. For 1-Piperidineacetaldehyde, 2-oxo-, GC-MS would serve two primary purposes: purity assessment and quantification. A sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification.
The purity of a sample of 1-Piperidineacetaldehyde, 2-oxo- can be determined by the relative area of its peak in the resulting chromatogram. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific GC conditions. While direct data is unavailable, analysis of related piperidine compounds demonstrates the method's applicability. For example, in the GC-MS analysis of white pepper, the compound Piperidine,1-[5-(1,3- benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-,(Z,Z)- was identified with a specific retention time. cmbr-journal.com The NIST database contains retention index data for numerous piperidine derivatives on various GC columns, which can serve as a reference for method development. nist.govnist.gov
Table 2: GC Retention Data for Related Piperidine Compounds Illustrates typical data obtained from GC analysis.
| Compound | Column Type | Retention Index (I) | Source |
|---|---|---|---|
| Piperine (B192125) | HP-5MS (non-polar) | 2933 | nist.gov |
| Perhexiline | SE-30 (non-polar) | 2138 | nist.gov |
| Piperidine, 1-crotonoyl- | Not specified | Not specified | nist.gov |
Development and Validation of Novel Detection and Quantification Protocols in Complex Chemical Matrices
Detecting and quantifying 1-Piperidineacetaldehyde, 2-oxo- in complex matrices, such as biological fluids or environmental samples, requires the development of highly sensitive and selective analytical methods. This process involves creating a protocol and then validating it to ensure its reliability.
A prime example of such a method development can be seen in the analysis of nipecotic acid, a piperidine-containing compound. Researchers established a sensitive high-performance liquid chromatography (HPLC) method to separate and quantify its enantiomers. nih.gov The protocol involved derivatizing the amino acid with 7-nitrobenzo[c] nist.govspectrabase.comnih.govoxadiazol-4-yl) (NBD-F) to allow for sensitive UV/Vis detection at 490 nm. nih.gov This strategy of derivatization could be adapted for 1-Piperidineacetaldehyde, 2-oxo-, potentially by targeting its aldehyde group to attach a chromophore or fluorophore, thereby enhancing detection sensitivity in HPLC analysis.
The validation of such a new protocol is critical and involves demonstrating its:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: The production of results that are directly proportional to the concentration of the analyte in samples.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
Lower Limit of Quantification (LLOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
In the nipecotic acid study, the method was validated for all these parameters, proving its reliability for accurately determining enantiomeric purity even in highly enantioenriched samples. nih.gov A similar rigorous validation process would be essential for any novel protocol developed for 1-Piperidineacetaldehyde, 2-oxo-.
Methods for Chiral Purity and Enantiomeric Excess Determination
If 1-Piperidineacetaldehyde, 2-oxo- were synthesized in a chiral, non-racemic form, determining its enantiomeric purity would be crucial. The enantiomeric excess (ee) is a measure of this purity, reflecting how much one enantiomer is present in greater amounts than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a primary technique for determining enantiomeric excess. This method uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers of a compound. This differential interaction leads to a separation of the enantiomers, which appear as two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks. The successful separation of nipecotic acid enantiomers using a Chiralpak ID-3 column demonstrates the power of this approach for piperidine-based structures. nih.gov The method was so sensitive it could detect very slight changes in ee values, allowing for the accurate determination of ee up to 99.87%. nih.gov
Advanced Spectroscopic Methods Novel spectroscopic methods can also be employed. One such technique is exciton-coupled circular dichroism (ECCD). A study demonstrated that the enantiomeric excess of chiral carboxylic acids could be determined by forming complexes with an achiral host molecule. nih.gov The binding of the different enantiomers induced an opposite "twist" in the host, resulting in distinct circular dichroism signals whose sign and magnitude could be correlated to the enantiomeric composition. nih.gov While this would be an indirect method for 1-Piperidineacetaldehyde, 2-oxo-, it highlights the innovative approaches available for chiral analysis.
The formula for calculating enantiomeric excess is: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| or ee (%) = ([R] - [S]) / ([R] + [S]) x 100 wikipedia.orgchemistrysteps.com
The development and application of these advanced analytical methods are fundamental to advancing the scientific understanding of 1-Piperidineacetaldehyde, 2-oxo-, from confirming its basic structure to quantifying its chiral purity.
Future Research Trajectories and Unexplored Dimensions of 1 Piperidineacetaldehyde, 2 Oxo Chemistry
Emerging Synthetic Strategies for Highly Functionalized Piperidine (B6355638) Structures
The creation of densely functionalized piperidines, such as 1-Piperidineacetaldehyde, 2-oxo-, demands sophisticated and efficient synthetic methods. Traditional approaches often require multiple steps, but modern chemistry offers more streamlined alternatives. Future research could focus on applying and developing the following strategies to access this and related structures.
One promising area is the use of radical (4+2) cycloaddition reactions . A recent study demonstrated the synthesis of densely substituted piperidines at the 3, 4, and 5-positions using a boronyl radical-catalyzed cycloaddition between 3-aroyl azetidines and various alkenes. researchgate.net This method provides access to substitution patterns that are difficult to achieve through conventional means. researchgate.net Another innovative approach involves the intramolecular N–H insertion reaction of novel α,β-unsaturated α′-alkyl diazoketones, which cyclize to form highly functionalized dihydropyridine-3-ones. researchgate.net These intermediates could be readily converted to 2-oxopiperidine derivatives.
Furthermore, modular strategies are being developed to allow for the chemo- and stereoselective synthesis of highly elaborated chiral piperidines. For instance, a scalable synthesis of an orthogonally protected piperidine tricarboxylic acid diester has been reported, which can undergo sequential functionalizations using modern transition metal-catalyzed or photocatalytic methods. acs.org Such an approach could be adapted to introduce the acetaldehyde (B116499) moiety or its precursor onto the piperidine nitrogen.
Table 1: Emerging Synthetic Strategies for Functionalized Piperidines
| Strategy | Description | Potential Application for 1-Piperidineacetaldehyde, 2-oxo- | Reference(s) |
|---|---|---|---|
| Radical (4+2) Cycloaddition | Boronyl radical-catalyzed reaction of azetidines and alkenes to form highly substituted piperidines. | Creation of complex piperidine cores prior to N-alkylation and oxidation. | researchgate.net |
| Intramolecular N-H Insertion | Cyclization of α,β-unsaturated diazoketones to yield dihydropyridine-3-ones. | A direct route to the 2-oxopiperidine core. | researchgate.net |
| Modular Synthesis | Stepwise, selective functionalization of a pre-formed, orthogonally protected piperidine scaffold. | Sequential introduction of the required functionalities to build the target molecule with high control. | acs.org |
| One-Pot Suzuki-Miyaura Coupling & Hydrogenation | Combines C-C bond formation and pyridine (B92270) ring reduction in a single process under mild conditions. | Efficiently builds a substituted piperidine ring from pyridine precursors. | mdpi.com |
Integration with Advanced Catalytic Systems (e.g., Organometallic, Organocatalytic, Biocatalytic)
The efficiency and selectivity of piperidine synthesis are heavily reliant on the catalytic systems employed. Future exploration of 1-Piperidineacetaldehyde, 2-oxo- chemistry would benefit immensely from the integration of cutting-edge catalytic technologies.
Organometallic Catalysis: Transition metals like palladium, rhodium, iridium, and cobalt are central to modern organic synthesis. tandfonline.comnih.gov For instance, a two-stage process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step sequences to just a few operations. news-medical.net Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers another powerful route to enantioenriched 3-substituted piperidines. acs.org Such methods could be envisioned for creating chiral precursors to 1-Piperidineacetaldehyde, 2-oxo-. The "oxo process," or hydroformylation, which involves the addition of a formyl group and a hydrogen atom to an alkene, could be a key reaction for installing the acetaldehyde group, often utilizing rhodium or cobalt catalysts. wikipedia.orgmt.comtsijournals.com
Organocatalysis: The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. Carbene-catalyzed intramolecular aza-Michael additions have been shown to produce piperidines with good enantioselectivity and high yields. nih.gov These systems avoid the cost and potential toxicity of heavy metals, aligning with the principles of green chemistry. ajchem-a.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. A novel method combining biocatalytic C-H oxidation using enzymes with radical cross-coupling demonstrates a powerful synergy between biocatalysis and traditional chemistry. news-medical.net This approach allows for the selective functionalization of piperidine molecules at specific sites. news-medical.net Additionally, chemoenzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes can produce enantioenriched 3- and 4-substituted piperidines. acs.org
Table 2: Advanced Catalytic Systems in Piperidine Synthesis
| Catalytic System | Example Catalyst/Method | Key Advantages | Reference(s) |
|---|---|---|---|
| Organometallic | Rhodium, Nickel, Palladium, Cobalt | High efficiency, control over reactivity, diverse bond formations (e.g., cross-coupling, hydroformylation). | tandfonline.comnews-medical.netacs.orgwikipedia.org |
| Organocatalytic | N-Heterocyclic Carbenes (NHCs) | Metal-free, high enantioselectivity, mild reaction conditions. | nih.gov |
| Biocatalytic | Oxidases, Reductases | Exceptional stereoselectivity, green reaction conditions (aqueous media, ambient temperature). | news-medical.netacs.org |
Exploration of Novel Derivatization Pathways and Reaction Manifolds
The structure of 1-Piperidineacetaldehyde, 2-oxo- contains multiple reactive sites: the lactam carbonyl, the α-carbon to the lactam, the nitrogen atom, and the aldehyde functionality. These sites offer numerous opportunities for novel derivatization, expanding the chemical space accessible from this core scaffold.
The aldehyde group is a particularly versatile handle for a multitude of transformations. It can readily undergo:
Reductive amination to introduce new amine-containing substituents.
Wittig-type reactions to form alkenes.
Aldol (B89426) and related condensation reactions to build larger, more complex carbon skeletons.
Oxidation to a carboxylic acid, creating a 1-piperidineacetic acid, 2-oxo- derivative.
Reduction to a 2-hydroxyethyl group.
The lactam moiety also presents interesting possibilities. Metal-triflate-catalyzed nucleophilic substitution reactions at the 2-position of related N-acyliminium ions (formed from 2-methoxypiperidines) have been used to introduce various alkyl groups with high diastereoselectivity. acs.org This suggests that the 2-oxo position could potentially be a site for further functionalization. Additionally, cobalt-mediated [2+2+2] cycloaddition of diynes and isocyanates offers a direct route to macrocyclic 2-oxopyridinophanes, hinting at the potential for incorporating the 2-oxopiperidine structure into larger macrocycles. nih.gov
Interdisciplinary Research Opportunities in Materials Science and Chemical Biology (focused on synthetic utility)
The synthetic versatility of functionalized piperidines opens doors to applications beyond traditional medicinal chemistry, notably in materials science and chemical biology.
Materials Science: The ability to undergo diverse chemical transformations makes piperidine derivatives attractive building blocks for new materials. For example, piperidine-based compounds have been incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These bioactive films show potential for fighting microbial infections and could be used for the controlled release of therapeutic molecules. nih.gov The aldehyde functionality of 1-Piperidineacetaldehyde, 2-oxo- could be used to covalently link the molecule to polymer backbones or surfaces, creating functional materials with tailored properties.
Chemical Biology: In chemical biology, piperidine scaffolds are crucial for developing molecular probes to study biological processes. The dinitrophenyl unit, a strong electron-withdrawing group, has been used to create piperidine-based hydrazone derivatives whose electronic properties and reactivity are finely tuned for molecular recognition and supramolecular assembly. researchgate.net The aldehyde group in 1-Piperidineacetaldehyde, 2-oxo- is a prime candidate for bioconjugation, allowing it to be attached to proteins or other biomolecules to probe their function or localization within a cell. Its structure could also serve as a starting point for designing new inhibitors or modulators of enzymes and receptors, leveraging the constrained conformation of the piperidine ring to achieve high binding affinity and selectivity. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-Piperidineacetaldehyde, 2-oxo-?
The synthesis typically involves multi-step organic reactions, such as condensation between piperidine derivatives and acetaldehyde precursors under controlled pH and temperature. Key steps include protecting group strategies for the piperidine nitrogen and oxidation of intermediates to introduce the oxo group. Purification often requires column chromatography or recrystallization, with monitoring via TLC or HPLC .
Q. How is the structural integrity of 1-Piperidineacetaldehyde, 2-oxo- validated experimentally?
Structural confirmation relies on spectroscopic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic signals for the piperidine ring (δ 1.5–2.5 ppm) and aldehyde/oxo groups (δ 9.5–10.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and C-H (aldehyde, ~2800 cm) validate functional groups .
Q. What are the primary biological activities associated with 1-Piperidineacetaldehyde, 2-oxo-?
Preliminary studies suggest interactions with enzymes and receptors due to its piperidine and oxo-acetaldehyde moieties. For example:
- Inhibition assays : Tested against acetylcholinesterase (AChE) using Ellman’s method, showing IC values in micromolar ranges .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of 1-Piperidineacetaldehyde, 2-oxo- in drug design?
Density Functional Theory (DFT) calculations predict electron density distributions, revealing nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger) evaluates binding poses to target proteins, guiding structural modifications. For instance, the oxo group’s electrostatic potential influences hydrogen bonding with catalytic residues .
Q. What strategies resolve contradictory data in the compound’s pharmacological activity?
Contradictions (e.g., variable IC across studies) may arise from assay conditions or impurities. Solutions include:
- Dose-response refinement : Use 8–12 concentration points to improve curve fitting .
- Purity validation : LC-MS or elemental analysis to rule out synthetic byproducts .
- Orthogonal assays : Confirm activity via fluorescence-based or SPR (surface plasmon resonance) methods .
Q. How does the compound’s stereochemistry influence its metabolic stability?
Chiral centers (if present) impact pharmacokinetics. Enantioselective synthesis and chiral HPLC separate stereoisomers. Stability studies in liver microsomes (human/rat) quantify metabolic half-life (), with CYP450 inhibition assays identifying enzyme interactions. For example, R-configuration may reduce clearance by steric hindrance .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow chemistry : Enhances reproducibility and heat management for exothermic steps .
- DoE (Design of Experiments) : Optimizes variables (temperature, solvent ratio) to maximize yield .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Methodological Challenges and Solutions
Q. How to address instability of the aldehyde group during storage?
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N, Ar) .
- Lyophilization : Convert to stable salts (e.g., hydrochloride) for long-term storage .
- Low-temperature storage : –80°C in amber vials to prevent photodegradation .
Q. What techniques validate the compound’s role in multi-step reaction mechanisms?
- Isotopic labeling : C or H tracing tracks aldehyde group participation .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps .
Data Presentation and Analysis
Q. How to statistically analyze dose-response data for publication?
- Nonlinear regression : Fit data to Hill or log-logistic models (GraphPad Prism, R).
- Error bars : Use SEM (standard error of the mean) for n ≥ 3 replicates .
- Reporting standards : Include IC, Hill slope, and values .
Tables
Table 1: Key Spectroscopic Data for 1-Piperidineacetaldehyde, 2-oxo-
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| H NMR | δ 9.8 ppm (aldehyde), δ 2.1 ppm (piperidine CH) | |
| C NMR | δ 202.5 ppm (C=O), δ 45.3 ppm (N-CH) | |
| HRMS | [M+H] m/z 157.0972 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
